3-(methylthio)-1,2,4-triazin-5(4H)-one
Overview
Description
3-(methylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a methylthio group at the third position and a keto group at the fifth position of the triazine ring gives this compound unique chemical properties. It is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methylthiol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines or thiols, dimethylformamide as solvent, elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxytriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(methylthio)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(methylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways by binding to active sites or altering protein conformation. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)-1,2,4-triazole: Similar structure but with a triazole ring instead of a triazine ring.
3-(methylthio)-1,2,4-triazine: Lacks the keto group at the fifth position.
5-(methylthio)-1,2,4-triazine: Methylthio group at a different position on the triazine ring.
Uniqueness
3-(methylthio)-1,2,4-triazin-5(4H)-one is unique due to the presence of both a methylthio group and a keto group on the triazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methylsulfanyl-4H-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939356 | |
Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18060-72-5 | |
Record name | 18060-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 18060-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of metribuzin?
A1: Metribuzin inhibits photosynthesis by disrupting the electron transport chain in photosystem II. [] This disruption prevents the synthesis of ATP and NADPH, essential molecules for plant growth and development, ultimately leading to plant death. []
Q2: Are there differences in metribuzin sensitivity between plant species?
A2: Yes, significant differences in metribuzin sensitivity exist between plant species. For example, winter wheat exhibits greater tolerance to metribuzin compared to downy brome. This difference is attributed to the ability of winter wheat to metabolize metribuzin more rapidly and absorb less of the herbicide. [] Similarly, tetraploid soybean plants are more tolerant to metribuzin than diploid soybean plants due to differences in absorption, translocation, and metabolism. []
Q3: What is the molecular formula and weight of metribuzin?
A3: The molecular formula of metribuzin is C8H14N4OS. Its molecular weight is 214.29 g/mol.
Q4: How does the structure of metribuzin relate to its stability and persistence in the environment?
A4: The chemical structure of metribuzin, particularly its triazine ring and substituted functional groups, influences its adsorption, degradation, and mobility in soil. Metribuzin generally exhibits moderate persistence in soil, with reported half-lives ranging from 24 to 56 days. [, , ] Factors such as soil pH, organic matter content, and clay content can influence its persistence and leaching potential. [, , ]
Q5: How does the soil type influence the mobility of metribuzin?
A5: Metribuzin mobility in soil is influenced by soil texture and composition. It tends to be more mobile in sandy soils with low organic matter content compared to clay-rich soils. [, ]
Q6: How does the ethylthio analog of metribuzin compare in terms of activity and persistence?
A6: The ethylthio analog of metribuzin demonstrates a different degradation pattern compared to metribuzin. While metribuzin degradation is linear, the ethylthio analog shows an initial rapid degradation followed by a slower rate. Despite this, both compounds exhibit comparable efficacy in some cases. []
Q7: What are the primary routes of metribuzin dissipation in the environment?
A8: The primary routes of metribuzin dissipation in the environment include microbial degradation, photodecomposition, and volatilization. [, , ] The relative contribution of each pathway depends on factors such as temperature, soil moisture, and sunlight exposure.
Q8: What analytical techniques are commonly employed for the detection and quantification of metribuzin and its metabolites in environmental samples?
A10: Various analytical methods are used to quantify metribuzin and its metabolites in environmental samples. Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for its sensitivity and selectivity. [] Other techniques include reversed-phase thin-layer chromatography (RPTLC) coupled with UV densitometry and ELISA (enzyme-linked immunosorbent assay) for rapid screening purposes. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.